molecular formula C16H11N3O3S B2627716 N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide CAS No. 1219902-12-1

N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2627716
CAS No.: 1219902-12-1
M. Wt: 325.34
InChI Key: IJJATMVKVRLKAA-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including optoelectronics, medicinal chemistry, and materials science

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

Future Directions

The future directions for this compound could involve further investigation into its potential applications in photovoltaics or as fluorescent sensors, given the properties of similar benzothiadiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with benzofuran carboxylic acid derivatives under specific conditions. One common method includes the use of phosphorylation techniques to modify the amino group of 4-amino-2,1,3-benzothiadiazole . The reaction conditions often require the presence of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide stands out due to its unique structural features, which confer specific properties and potential applications not found in other similar compounds. Its combination of benzothiadiazole and benzofuran moieties provides a distinct set of chemical and physical characteristics that make it valuable for various research and industrial purposes.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c1-21-12-7-2-4-9-8-13(22-15(9)12)16(20)17-10-5-3-6-11-14(10)19-23-18-11/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJATMVKVRLKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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